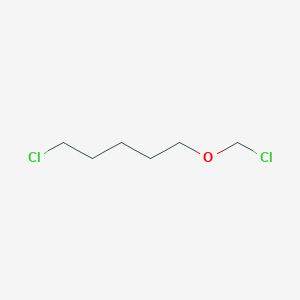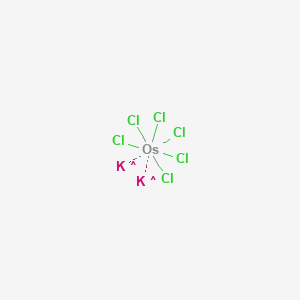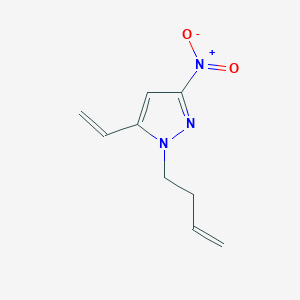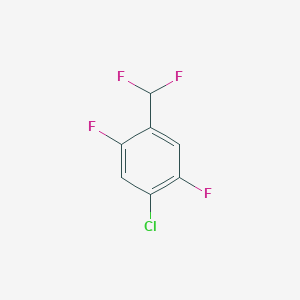
2'-Chloro-4-fluoro-2-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7ClFI It is a biphenyl derivative where the biphenyl core is substituted with chlorine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the iodination of 2’-Chloro-4-fluoro-1,1’-biphenyl using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available biphenyl derivatives. The process includes chlorination, fluorination, and iodination steps, each optimized for yield and purity. Industrial methods focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative with additional phenyl groups.
Applications De Recherche Scientifique
2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its halogen atoms. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluoro-1-iodobenzene: A simpler analog with a single benzene ring.
2-Chloro-4-fluoro-1,1’-biphenyl: Lacks the iodine substitution.
4-Chloro-2-fluoro-1,1’-biphenyl: Differently substituted biphenyl derivative.
Uniqueness: 2’-Chloro-4-fluoro-2-iodo-1,1’-biphenyl is unique due to the presence of three different halogen atoms, which impart distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H7ClFI |
|---|---|
Poids moléculaire |
332.54 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C12H7ClFI/c13-11-4-2-1-3-9(11)10-6-5-8(14)7-12(10)15/h1-7H |
Clé InChI |
RVUUNWOJQREAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)





![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)
